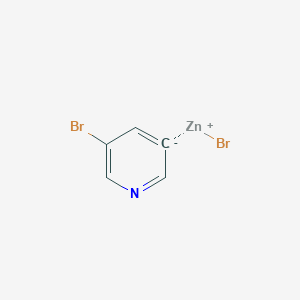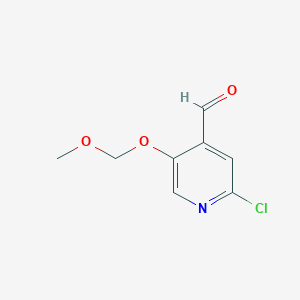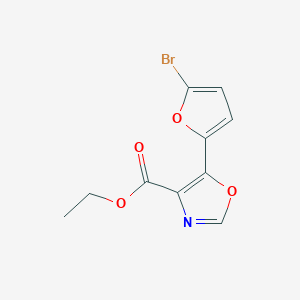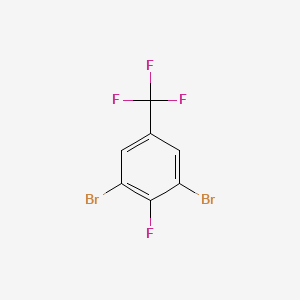
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Overview
Description
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: is a heterocyclic aromatic compound with the molecular formula C₉H₃BrClFN₂O₂ and a molecular weight of 305.49 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a quinoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 6-bromo-4-chloro-7-fluoroquinoline using nitric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the quinoline ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Substitution reactions yield various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on cellular processes. It serves as a model compound for investigating the interactions of quinoline derivatives with biological targets .
Medicine: The presence of multiple halogens and a nitro group enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline involves its interaction with cellular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects . The halogen atoms enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, disrupting their normal function . The compound’s ability to induce autophagy through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, JNK, and p38 MAPK, has been observed .
Comparison with Similar Compounds
Comparison: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is unique due to the specific positions of its functional groups on the quinoline ring. The presence of fluorine at the 7-position, as opposed to the 8-position in similar compounds, can significantly alter its chemical reactivity and biological activity . This positional difference can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-5-1-4-7(2-6(5)12)13-3-8(9(4)11)14(15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVWGGVXZPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(1,3-Oxazol-2-yl)phenyl]boronic acid](/img/structure/B6325123.png)










